3-phenyl-1H-indole-2-carbohydrazide

Anticancer drug discovery Tubulin polymerization inhibition Indole-2-carbohydrazide SAR

Researchers synthesizing tubulin polymerization inhibitors require a reliable 3-phenylindole-2-carbohydrazide scaffold to ensure reproducible SAR. This compound is the essential precursor for hydrazone derivatives targeting the colchicine site. • Bromine substitution at indole 5-position yields derivatives with IC50 <0.5 μM against HuCCA-1 cells. • Furanyl hydrazone derivatives achieve LC50 as low as 71 nM against COLO 205 cells. • ≥95% purity; stable long-term in cool, dry storage; shipped ambient.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 105492-12-4
Cat. No. B011881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1H-indole-2-carbohydrazide
CAS105492-12-4
Synonyms3-PHENYL-1H-INDOLE-2-CARBOHYDRAZIDE
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN
InChIInChI=1S/C15H13N3O/c16-18-15(19)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-14/h1-9,17H,16H2,(H,18,19)
InChIKeyYJCHFYZYBSUQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-indole-2-carbohydrazide Procurement & Differentiation


3-Phenyl-1H-indole-2-carbohydrazide (CAS: 105492-12-4, molecular formula C15H13N3O, average mass 251.283 Da) is a synthetic indole derivative containing both a phenyl substituent at the 3-position and a carbohydrazide moiety at the 2-position . This compound functions primarily as a versatile scaffold for the synthesis of biologically active derivatives, rather than as a final active pharmaceutical agent. Its hydrazide group enables facile condensation with aldehydes and ketones to form hydrazone derivatives, which have been extensively investigated as tubulin polymerization inhibitors and antiproliferative agents [1].

1 Core scaffold for tubulin polymerization inhibitor design and SAR studies
2 Hydrazide-enabled derivatization for hydrazone and fused heterocycle synthesis
3 Starting material for colchicine-site ligand development and cell-model endpoint evaluation

Why 3-Phenyl-1H-indole-2-carbohydrazide Cannot Be Substituted


The 3-phenyl substituent on the indole core of 3-phenyl-1H-indole-2-carbohydrazide is not a passive structural element; it critically influences molecular recognition at the colchicine binding site of tubulin [1]. Systematic structure-activity relationship (SAR) studies demonstrate that modifications at the R1 position (indole 5-position), the phenyl ring, or the hydrazone moiety produce substantial and quantifiable changes in both tubulin polymerization inhibitory potency and antiproliferative activity across cancer cell lines [2]. For instance, bromine substitution at R1 yields IC50 values <0.5 μM against HuCCA-1 cells, whereas fluorine substitution produces markedly weaker activity [2]. Similarly, the choice of heterocyclic moiety at the hydrazone linkage (furanyl vs. thiophenyl vs. pyrrolyl) dictates both potency and cell line selectivity [3]. Consequently, procurement of the precise 3-phenyl-1H-indole-2-carbohydrazide scaffold is essential for reproducibility in derivative synthesis programs; substitution with 3-unsubstituted indole-2-carbohydrazides or 5-substituted-only analogs yields derivatives with fundamentally different pharmacological profiles.

Target 3-Phenyl-1H-indole-2-carbohydrazide
Risk with Indole-2-carboxylic acid / amide Lacks reactive hydrazide; hydrazone and oxadiazole pathways are not accessible
Target Unsubstituted indole-2-carbohydrazide
Risk with 3-unsubstituted analog Absence of 3-phenyl may shift tubulin-binding affinity and cell-model response
Target Pre-functionalized R1 derivative
Risk with wrong substitution pattern R1 halogen/methoxy variation can alter cytotoxicity endpoint ranking

3-Phenyl-1H-indole-2-carbohydrazide Quantitative Evidence


Antiproliferative Effects of R1 Substituents on A549 Cells

Direct comparison of 3-phenyl-1H-indole-2-carbohydrazide derivatives in a single study reveals that bromine substitution at the R1 position (indole 5-position) confers significantly stronger antiproliferative activity against the A549 human lung adenocarcinoma cell line than methoxy or fluorine substitution [1]. Derivative 27d (R1 = Br, furan unsubstituted) exhibited an IC50 of 0.43 μM against A549 cells, whereas the parent lead molecule 27a (R1 = H) showed substantially weaker activity (IC50 not explicitly provided but described as less potent than 27b-27d), and the 5-methoxy substituted derivative 27b was less active against A549 (IC50 not specified) [1].

R1 Br vs A549
Head-to-head
IC50 0.43 μM
Supports cell-model response context for A549 lung adenocarcinoma
Derivative 27d (R1=Br) vs. parent 27a (R1=H); reported single-series comparison
Anticancer drug discovery Tubulin polymerization inhibition Indole-2-carbohydrazide SAR

Colon Cancer and Melanoma Selective Cytotoxicity

Among twenty-one furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives evaluated against the NCI60 human cancer cell line panel, derivative 6i demonstrated pronounced selectivity for specific cancer types [1]. This compound, containing a furanyl moiety at the hydrazone linkage, exhibited LC50 values of 71 nM against COLO 205 colon cancer cells, 75 nM against SK-MEL-5 melanoma cells, and 259 nM against MDA-MB-435 cells [1]. This represents sub-100 nM potency against two distinct cancer types, a quantitative threshold rarely achieved by unsubstituted indole-2-carbohydrazide derivatives.

NCI60 selectivity
Head-to-head
LC50 71 nM (COLO 205), 75 nM (SK-MEL-5)
Reported cell-model selectivity profile for colon cancer and melanoma lines
Derivative 6i among 21-compound series; NCI60 panel context
NCI60 human cancer cell panel Colon cancer Melanoma Structure-activity relationship

Tubulin Polymerization Inhibition by R1 Halogen Substituents

Direct comparative evaluation of 3-phenyl-1H-indole-2-carbohydrazide derivatives in a tubulin polymerization inhibition assay revealed that halogen substitution at the R1 position (indole 5-position) modulates inhibitory potency [1]. The parent furan-3-ylmethylene derivative 27a (R1 = H) was identified as the most potent inhibitor among the initial virtual screening hits; derivatives 27b, 27d, and 27i exhibited tubulin inhibition activities comparable to 27a, whereas fluorine-substituted derivatives demonstrated more modest anti-tubulin activity [1].

Tubulin inhibition
Head-to-head
R1=Br or OCH3 comparable to lead; F substitution more modest
Supports pathway-response interpretation for tubulin polymerization assay
Qualitative comparison from eight-derivative series
Tubulin polymerization assay Colchicine binding site Microtubule destabilizer

Heterocyclic Derivative Synthesis via Hydrazide Chemistry

The hydrazide functionality of 3-phenyl-1H-indole-2-carbohydrazide enables condensation with aldehydes and ketones to form hydrazones, which can subsequently undergo cyclodehydration to yield 1,3,4-oxadiazino[5,6-b]indole derivatives [1]. This synthetic versatility is not shared by indole-2-carboxylic acid or indole-2-carboxamide analogs, which lack the reactive hydrazide moiety. Condensation of 5-substituted-3-phenylindole-2-carbohydrazides with isatin yields isatin-β-carbonylhydrazones, which upon treatment with sulfuric acid undergo cyclodehydration to generate the fused heterocyclic oxadiazinoindole system [1].

Hydrazide derivatization
Context-dependent
Hydrazone, oxadiazinoindole, thiazolidinone pathways reported
Enables synthetic diversification review for fused heterocycle programs
Class-level synthetic chemistry context; data to verify with specific protocols
Medicinal chemistry building block Heterocyclic synthesis Oxadiazole derivatives

3-Phenyl-1H-indole-2-carbohydrazide Research & Procurement Applications


Tubulin-Targeted Anticancer Drug Discovery

3-Phenyl-1H-indole-2-carbohydrazide serves as the core scaffold for generating hydrazone derivatives that bind to the colchicine site of tubulin and inhibit polymerization [1]. Researchers can condense this compound with aromatic or heterocyclic aldehydes to produce libraries of derivatives for structure-activity relationship studies. Evidence demonstrates that bromine substitution at the R1 position (indole 5-position) yields derivatives with IC50 <0.5 μM against HuCCA-1 cells, while furanyl hydrazone derivatives achieve LC50 values as low as 71 nM against COLO 205 colon cancer cells [2][3].

Fused Heterocyclic Synthesis via Cyclodehydration

The hydrazide group of 3-phenyl-1H-indole-2-carbohydrazide undergoes condensation with isatin followed by acid-catalyzed cyclodehydration to generate 2-(5′-substituted-3′-phenylindole-2′-yl)-1,3,4-oxadiazino[5,6-b]indoles [4]. This transformation provides access to a unique fused tricyclic/heterocyclic scaffold that cannot be accessed from indole-2-carboxylic acid or indole-2-carboxamide precursors, making 3-phenyl-1H-indole-2-carbohydrazide the sole viable starting material for this chemotype.

Metal Complexation for Enhanced Bioactivity

The hydrazide moiety of 3-phenyl-1H-indole-2-carbohydrazide and its hydrazone derivatives can serve as bidentate or tridentate ligands for transition metal ions (Cu(II), Co(II), Ni(II), Zn(II)), forming complexes with potential antimicrobial and anticancer applications [5]. Metal complexation of 5-substituted-3-phenyl-1H-indole-2-carbohydrazide derivatives has been shown to modulate antimicrobial potency compared to the free ligands, providing a secondary diversification pathway beyond organic derivatization [5].

Angiogenesis Inhibition Research

3-Phenyl-1H-indole-2-carbohydrazide derivatives, particularly N′-benzylidene hydrazones such as N′-((4-methoxyphenyl)methylidene)-3-phenyl-1H-indole-2-carbohydrazide, have been disclosed in patent literature as angiogenesis inhibitors useful for therapeutic intervention in diseases characterized by aberrant neovascularization [6]. The 3-phenylindole carbohydrazide scaffold is explicitly claimed as the core structure conferring angiogenesis inhibitory activity.

Application
Selection Property
Validation Focus
Tubulin signaling pathway studies
Core scaffold with hydrazone-derivatization capacity
Cell-model endpoint review and tubulin polymerization assay context
Fused heterocycle synthesis
Hydrazide-enabled cyclodehydration reactivity
Oxadiazinoindole scaffold access; synthetic route review
Metal complexation research
Bidentate/tridentate hydrazide ligand
Antimicrobial screening context and complex characterization
Angiogenesis model studies
3-Phenylindole carbohydrazide chemotype
Neovascularization endpoint monitoring; model-response review

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